molecular formula C11H16N2O2 B13578945 3-Methoxy-5-(piperidin-4-yloxy)pyridine

3-Methoxy-5-(piperidin-4-yloxy)pyridine

Cat. No.: B13578945
M. Wt: 208.26 g/mol
InChI Key: COYWBSRTFBCQLH-UHFFFAOYSA-N
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Description

3-Methoxy-5-(piperidin-4-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 3-position and a piperidin-4-yloxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(piperidin-4-yloxy)pyridine typically involves the reaction of 3-methoxypyridine with piperidin-4-ol under suitable conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution on the pyridine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a pyridine carboxaldehyde, while reduction of the pyridine ring can produce a piperidine derivative.

Scientific Research Applications

3-Methoxy-5-(piperidin-4-yloxy)pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The piperidine moiety can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-4-ylmethoxy)pyridine: Similar structure but with a methylene bridge.

    2-(Piperidin-4-yloxy)pyridine: Similar structure but with the piperidin-4-yloxy group at the 2-position.

    4-(Piperidin-4-yloxy)pyridine: Similar structure but with the piperidin-4-yloxy group at the 4-position.

Uniqueness

3-Methoxy-5-(piperidin-4-yloxy)pyridine is unique due to the specific positioning of the methoxy and piperidin-4-yloxy groups, which can influence its chemical reactivity and biological activity. This unique arrangement can result in distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-methoxy-5-piperidin-4-yloxypyridine

InChI

InChI=1S/C11H16N2O2/c1-14-10-6-11(8-13-7-10)15-9-2-4-12-5-3-9/h6-9,12H,2-5H2,1H3

InChI Key

COYWBSRTFBCQLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CN=C1)OC2CCNCC2

Origin of Product

United States

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